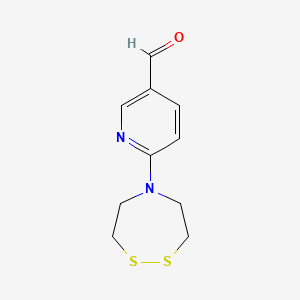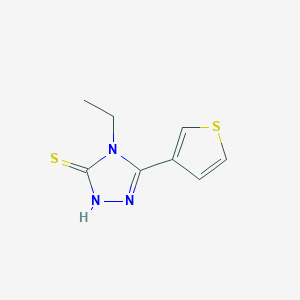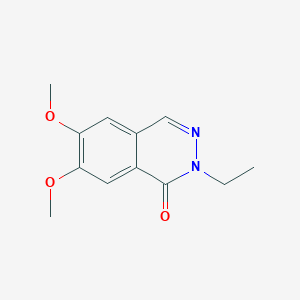
2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol This compound is known for its unique structure, which includes an ethyl group and two methoxy groups attached to a dihydrophthalazinone core
Preparation Methods
The synthesis of 2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyphthalic anhydride and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency.
Scientific Research Applications
2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-Ethyl-6,7-dimethoxy-1,2-dihydrophthalazin-1-one can be compared with similar compounds such as:
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one: This compound lacks the ethyl group, making it structurally simpler but potentially less versatile in its applications.
6,7-Dimethoxyphthalazin-1-one: This compound does not have the dihydro component, which may affect its reactivity and biological activity.
2-Ethylphthalazin-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-ethyl-6,7-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C12H14N2O3/c1-4-14-12(15)9-6-11(17-3)10(16-2)5-8(9)7-13-14/h5-7H,4H2,1-3H3 |
InChI Key |
SNTQXDZVVAQVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2C=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15253823.png)

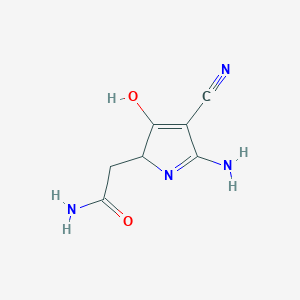

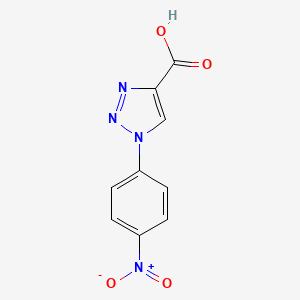
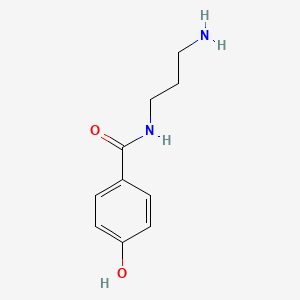

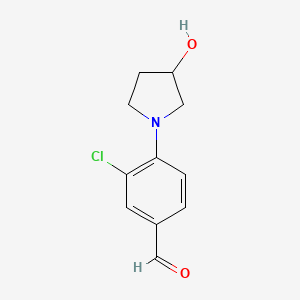
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane](/img/structure/B15253874.png)
